molecular formula C18H19N3O3S B12184144 1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12184144
M. Wt: 357.4 g/mol
InChI Key: GPKNSBCWPKORSC-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

These steps often require the use of reagents such as N,N-dimethylformamide, acetic anhydride, and phenylsulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of the phenylsulfonylaminoethyl side chain.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19-11-12-20-25(23,24)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3,(H,19,22)

InChI Key

GPKNSBCWPKORSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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